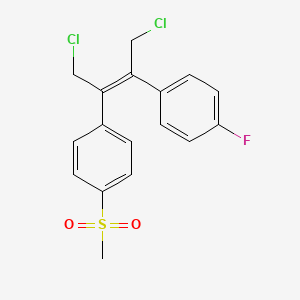
(Z)-1-(1,4-dichloro-3-(4-(methylsulfonyl)phenyl)but-2-en-2-yl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(1,4-dichloro-3-(4-(methylsulfonyl)phenyl)but-2-en-2-yl)-4-fluorobenzene is a useful research compound. Its molecular formula is C17H15Cl2FO2S and its molecular weight is 373.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-1-(1,4-dichloro-3-(4-(methylsulfonyl)phenyl)but-2-en-2-yl)-4-fluorobenzene, also known by its CAS number 169155-28-6, is a synthetic compound with potential biological activities. This article reviews the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H15Cl2FO2S. Its structure features a dichloro-substituted butenyl group and a fluorobenzene moiety, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Here are some key areas of activity:
1. Antimicrobial Activity
Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial properties. The presence of the methylsulfonyl group in this compound suggests potential efficacy against bacterial infections .
2. Anticancer Properties
Studies have shown that sulfonamide derivatives can possess anticancer activities. For instance, some derivatives have been found to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation .
3. Inhibition of Enzymatic Activity
Compounds similar to this compound have been studied for their ability to inhibit enzymes involved in critical biological pathways, including carbonic anhydrases and various kinases . Such inhibition could lead to therapeutic applications in metabolic disorders and cancer.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial properties of sulfonamide derivatives found that certain compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the importance of the sulfonamide group in enhancing activity against resistant strains .
Case Study 2: Anticancer Mechanisms
In vitro studies on related sulfonamide compounds revealed that they could induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests that this compound may also possess similar properties worth investigating .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
1-[(Z)-1,4-dichloro-3-(4-methylsulfonylphenyl)but-2-en-2-yl]-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FO2S/c1-23(21,22)15-8-4-13(5-9-15)17(11-19)16(10-18)12-2-6-14(20)7-3-12/h2-9H,10-11H2,1H3/b17-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGMUAJNGVMMMB-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=C(CCl)C2=CC=C(C=C2)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C(=C(/CCl)\C2=CC=C(C=C2)F)/CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














